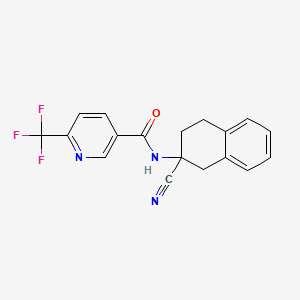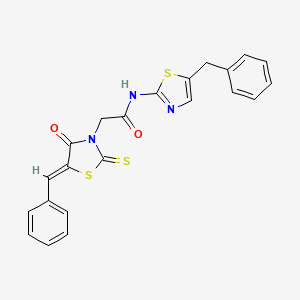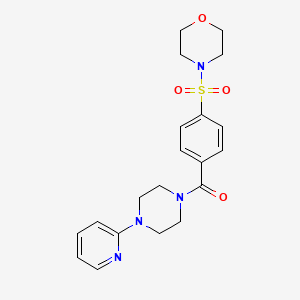![molecular formula C23H23N5O3 B2452039 6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893973-86-9](/img/no-structure.png)
6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Synthesis using Disulfonic Acid Imidazolium Chloroaluminate : A study by Moosavi‐Zare et al. (2013) discusses using disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of related compounds under green, simple, and efficient conditions (Moosavi‐Zare et al., 2013).
Anticancer Properties
- Antiproliferative Activity Against Cancer Cell Lines : A research by Liu et al. (2018) designed and synthesized novel compounds with structural similarities for testing as anticancer agents. These compounds demonstrated significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Liu et al., 2018).
Receptor Antagonists
- Properties as NMDA and AMPA Receptor Antagonists : Guzikowski et al. (1997) synthesized similar compounds, studying their pharmacological properties as antagonists of NMDA and AMPA receptors. This suggests potential applications in neurological disorders or as a tool in neuroscience research (Guzikowski et al., 1997).
Spectroscopic Analysis and Eco-Friendly Synthesis
- One-Pot Four Component Synthesis : Siddekha et al. (2011) describe a method for synthesizing related compounds via an eco-friendly one-pot process. Additionally, they performed vibrational spectroscopic studies on these compounds using density functional theory (Siddekha et al., 2011).
Novel Synthetic Routes and Ring Enlargement Reactions
- Photochemically Induced Novel Ring Enlargement Reaction : A study by Maruyama and Ogawa (1983) explored the photochemically induced ring enlargement reactions of related compounds, highlighting advanced synthetic techniques in organic chemistry (Maruyama & Ogawa, 1983).
Propiedades
Número CAS |
893973-86-9 |
|---|---|
Nombre del producto |
6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Fórmula molecular |
C23H23N5O3 |
Peso molecular |
417.469 |
Nombre IUPAC |
6-(2-methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O3/c1-25-20-19(21(29)28(23(25)30)13-12-16-8-4-3-5-9-16)27-15-14-26(22(27)24-20)17-10-6-7-11-18(17)31-2/h3-11H,12-15H2,1-2H3 |
Clave InChI |
SKILOPYOVPIUGT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



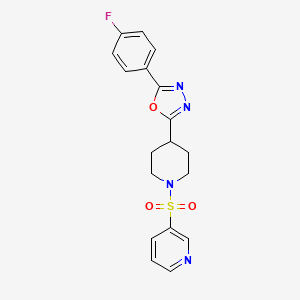
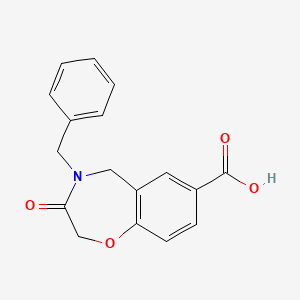
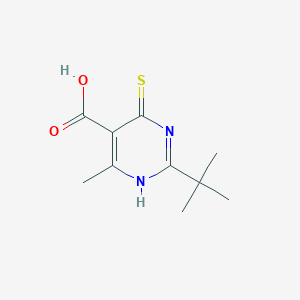
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2451962.png)
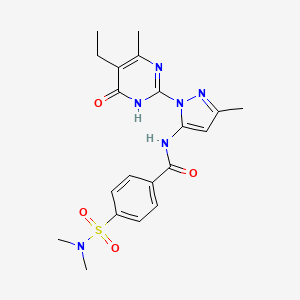
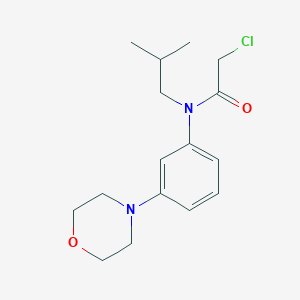
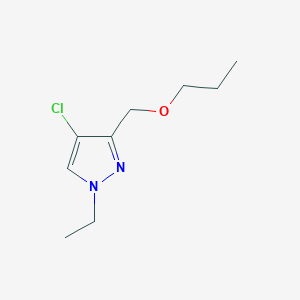
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)
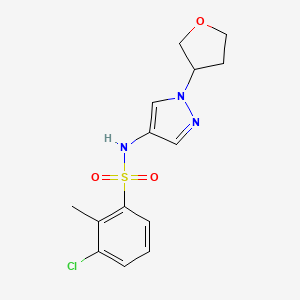
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)
